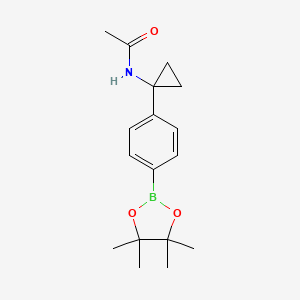

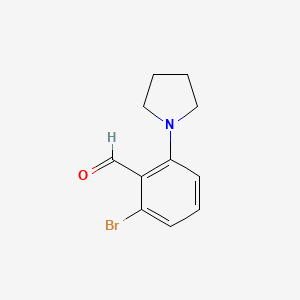

![molecular formula C7H8ClN3 B581790 咪唑并[1,2-a]吡啶-6-胺盐酸盐 CAS No. 1306604-40-9](/img/structure/B581790.png)

咪唑并[1,2-a]吡啶-6-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyridin-6-amine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine classThe imidazo[1,2-a]pyridine scaffold is a fused bicyclic structure that combines the properties of both imidazole and pyridine rings, making it a versatile and valuable framework in drug discovery and development .

科学研究应用

作用机制

Target of Action

Imidazo[1,2-a]pyridin-6-amine hydrochloride is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has been found to have significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB)

Mode of Action

It’s known that the compound undergoes direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The compound is known to undergo various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Pharmacokinetics

One of its analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

In vitro anticancer assays have shown that synthetic compounds similar to Imidazo[1,2-a]pyridin-6-amine hydrochloride exhibit submicromolar inhibitory activity against various tumor cell lines .

生化分析

Biochemical Properties

Imidazo[1,2-a]pyridin-6-amine hydrochloride plays a significant role in biochemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Cellular Effects

Imidazo[1,2-a]pyridin-6-amine hydrochloride has shown submicromolar inhibitory activity against various tumor cell lines . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Imidazo[1,2-a]pyridin-6-amine hydrochloride at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Temporal Effects in Laboratory Settings

The effects of Imidazo[1,2-a]pyridin-6-amine hydrochloride change over time in laboratory settings. It has shown submicromolar inhibitory activity against various tumor cell lines

Dosage Effects in Animal Models

The effects of Imidazo[1,2-a]pyridin-6-amine hydrochloride vary with different dosages in animal models . For instance, in the acute TB mouse model, there was a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

Metabolic Pathways

It is known that it interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is expected that it interacts with transporters or binding proteins and can have effects on its localization or accumulation .

Subcellular Localization

It is expected that it includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

The synthesis of imidazo[1,2-a]pyridin-6-amine hydrochloride can be achieved through various synthetic routes. Common methods include:

Condensation Reactions: This involves the reaction of 2-aminopyridine with aldehydes or ketones under acidic conditions to form the imidazo[1,2-a]pyridine core.

Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.

Oxidative Coupling: This method involves the oxidative coupling of 2-aminopyridine with various coupling partners in the presence of oxidizing agents.

Tandem Reactions: These are sequential reactions where the product of one reaction serves as the reactant for the next, leading to the formation of the imidazo[1,2-a]pyridine scaffold.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.

化学反应分析

Imidazo[1,2-a]pyridin-6-amine hydrochloride undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace halogen atoms.

Functionalization: Radical reactions and transition metal-catalyzed reactions can be used to introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of substituted imidazo[1,2-a]pyridine derivatives.

相似化合物的比较

Imidazo[1,2-a]pyridin-6-amine hydrochloride can be compared with other similar compounds, such as:

Imidazo[1,5-a]pyridine: This isomeric form has similar biological activities but differs in the position of the nitrogen atom in the fused ring system.

Imidazo[4,5-b]pyridine: Another isomer with distinct chemical properties and applications.

Imidazo[4,5-c]pyridine: This compound also shares the imidazo-pyridine scaffold but with a different ring fusion pattern.

The uniqueness of imidazo[1,2-a]pyridin-6-amine hydrochloride lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various fields of research and industry.

属性

IUPAC Name |

imidazo[1,2-a]pyridin-6-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEBWAUIRSROFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705488 |

Source

|

| Record name | Imidazo[1,2-a]pyridin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306604-40-9 |

Source

|

| Record name | Imidazo[1,2-a]pyridin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

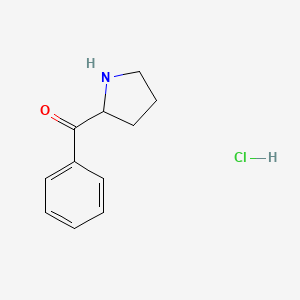

![5-Chloroimidazo[1,2-C]pyrimidine](/img/structure/B581714.png)

![3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B581727.png)